molecular formula C12H10N2O6 B4771577 2,2'-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)imino]diacetic acid

2,2'-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)imino]diacetic acid

Cat. No. B4771577
M. Wt: 278.22 g/mol
InChI Key: PIHGJMFPKSDXIL-UHFFFAOYSA-N
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Description

'2,2'-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)imino]diacetic acid' is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is also known as IDA-1 or IDAA, and its molecular formula is C14H10N2O8.

Mechanism of Action

IDA-1 is a bidentate ligand that forms a complex with metal ions through its carboxylate and imine groups. The complex formation leads to the removal of metal ions from the body, which makes it useful in the treatment of heavy metal poisoning. The complex formation also enhances the reactivity of IDA-1, making it useful as a catalyst in organic reactions.
Biochemical and Physiological Effects:
IDA-1 has been found to have low toxicity, and it does not show any significant adverse effects on the body. It is rapidly excreted from the body and does not accumulate in the tissues. IDA-1 has also been found to have antioxidant properties, which makes it useful in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

IDA-1 has several advantages for lab experiments, including its high purity level, low toxicity, and excellent chelating properties. However, it also has some limitations, such as its instability in acidic conditions and its low solubility in water.

Future Directions

IDA-1 has several potential future directions, including its use as a chelating agent in the treatment of heavy metal poisoning, its use as a catalyst in organic reactions, and its use as an antioxidant in the treatment of oxidative stress-related diseases. Further research is needed to explore these potential applications and to optimize the synthesis method of IDA-1 for large-scale production.
Conclusion:
In conclusion, IDA-1 is a chemical compound with several potential applications in various scientific fields. Its synthesis method has been optimized, and it has been extensively studied for its potential applications. IDA-1 has excellent chelating properties, low toxicity, and antioxidant properties, which make it useful in the treatment of heavy metal poisoning, as a catalyst in organic reactions, and in the treatment of oxidative stress-related diseases. Further research is needed to explore these potential applications and to optimize the synthesis method of IDA-1 for large-scale production.

Scientific Research Applications

IDA-1 has been extensively studied for its potential applications in various scientific fields. It has been found to have excellent chelating properties, which makes it useful in the treatment of heavy metal poisoning. IDA-1 has also been used as a catalyst in organic reactions, and it has shown promising results in the synthesis of various organic compounds.

properties

IUPAC Name

2-[carboxymethyl-(1,3-dioxoisoindol-2-yl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O6/c15-9(16)5-13(6-10(17)18)14-11(19)7-3-1-2-4-8(7)12(14)20/h1-4H,5-6H2,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIHGJMFPKSDXIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)N(CC(=O)O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2'-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)imino]diacetic acid
Reactant of Route 2
2,2'-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)imino]diacetic acid
Reactant of Route 3
2,2'-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)imino]diacetic acid
Reactant of Route 4
2,2'-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)imino]diacetic acid
Reactant of Route 5
2,2'-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)imino]diacetic acid
Reactant of Route 6
2,2'-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)imino]diacetic acid

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